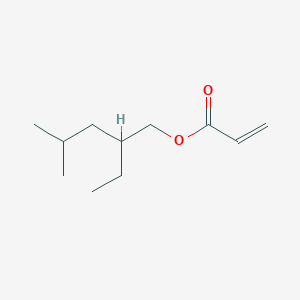

2-Ethyl-4-methylpentyl Acrylate

Descripción

Propiedades

Fórmula molecular |

C11H20O2 |

|---|---|

Peso molecular |

184.27 g/mol |

Nombre IUPAC |

(2-ethyl-4-methylpentyl) prop-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-10(7-9(3)4)8-13-11(12)6-2/h6,9-10H,2,5,7-8H2,1,3-4H3 |

Clave InChI |

WOLHCCHTMOQSMI-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC(C)C)COC(=O)C=C |

Origen del producto |

United States |

Synthetic Pathways and Production Methodologies for 2 Ethyl 4 Methylpentyl Acrylate

Direct Esterification Processes

Direct esterification represents the most straightforward and widely employed method for the synthesis of alkyl acrylates. This process involves the reaction of acrylic acid with an alcohol, in this case, 2-ethyl-4-methylpentan-1-ol (B56435), typically in the presence of an acid catalyst to form the desired ester and water as a byproduct. The reaction is reversible, necessitating strategies to drive the equilibrium towards the product side.

Acid-Catalyzed Esterification of Acrylic Acid with Branched Alcohols

The synthesis of 2-ethyl-4-methylpentyl acrylate (B77674) via direct esterification follows the reaction of acrylic acid with 2-ethyl-4-methylpentan-1-ol. This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The presence of branching in the alcohol, as in 2-ethyl-4-methylpentan-1-ol, can introduce steric hindrance, which may affect the reaction kinetics compared to linear alcohols. However, the industrial production of other branched acrylates like 2-ethylhexyl acrylate demonstrates the viability of this pathway. nih.gov To achieve high conversion rates, the water formed during the reaction is continuously removed, typically through azeotropic distillation. An excess of one of the reactants, usually the alcohol, can also be employed to shift the equilibrium towards the formation of the ester.

Catalytic Systems in Esterification: Heterogeneous and Homogeneous Catalysts

A variety of catalytic systems can be employed for the esterification of acrylic acid with branched alcohols. These can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are the most common homogeneous catalysts for the production of alkyl acrylates. google.com They are highly effective and lead to high reaction rates. researchgate.netresearchgate.net However, their use presents challenges in terms of separation from the product mixture, reactor corrosion, and environmental concerns related to waste disposal.

The following table summarizes typical catalysts used in the esterification of acrylic acid with alcohols, which are applicable to the synthesis of 2-ethyl-4-methylpentyl acrylate.

| Catalyst Type | Examples | Key Characteristics |

| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | High activity, low cost, difficult to separate, corrosive. |

| Heterogeneous | Sulfonic Acid Ion-Exchange Resins, Zeolites, Sulfated Zirconia | Easy separation, reusable, less corrosive, may have lower activity than homogeneous catalysts. |

Reaction Engineering and Process Optimization for Esterification

The efficient production of 2-ethyl-4-methylpentyl acrylate via direct esterification requires careful consideration of various process parameters. The reaction is typically carried out in a stirred tank reactor. Key parameters that are optimized to maximize yield and minimize side reactions include:

Temperature: The reaction temperature is a critical parameter influencing both the reaction rate and the equilibrium conversion. Higher temperatures generally favor the forward reaction but can also lead to increased polymerization of the acrylic acid and the resulting acrylate. A typical temperature range for the esterification of acrylic acid with C4-C8 alcohols is between 70°C and 140°C. google.com

Molar Ratio of Reactants: An excess of the alcohol is often used to shift the reaction equilibrium towards the product side. The optimal molar ratio of alcohol to acrylic acid depends on the specific reactants and the process configuration. For similar processes, ratios of alcohol to acid can range from 1:1 to 4:1. researchgate.netresearchgate.net

Catalyst Loading: The concentration of the catalyst affects the reaction rate. For homogeneous catalysts like sulfuric acid, the loading is typically in the range of 0.5% to 5% by weight of the reactants. For heterogeneous catalysts, the amount used will depend on the catalyst's activity and the reactor design.

Polymerization Inhibitors: Acrylic acid and its esters are prone to polymerization at elevated temperatures. To prevent this, polymerization inhibitors such as hydroquinone (B1673460), phenothiazine, or their derivatives are added to the reaction mixture.

Water Removal: Continuous removal of water is crucial for driving the reaction to completion. This is often achieved by azeotropic distillation, where an entrainer (which can be the excess alcohol itself or an inert solvent) forms a low-boiling azeotrope with water.

Transesterification Routes

Transesterification, or alcoholysis, is an alternative pathway for the synthesis of 2-ethyl-4-methylpentyl acrylate. This method involves the reaction of a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with a higher boiling alcohol, in this case, 2-ethyl-4-methylpentan-1-ol. The reaction is driven by the removal of the lower boiling alcohol (methanol or ethanol) that is formed as a byproduct.

Transesterification with Methyl Acrylate and Higher Alcohols

In this process, methyl acrylate is reacted with 2-ethyl-4-methylpentan-1-ol in the presence of a suitable catalyst. The equilibrium is shifted towards the formation of the desired 2-ethyl-4-methylpentyl acrylate by continuously distilling off the methanol (B129727) that is formed. The lower boiling point of methanol compared to 2-ethyl-4-methylpentan-1-ol and the product ester facilitates its removal.

This method can be advantageous when the direct esterification process is challenging or when the starting lower alkyl acrylate is readily available and cost-effective.

Catalytic Considerations in Transesterification Reactions

The catalysts used for transesterification can be acidic, basic, or organometallic compounds.

Acid Catalysts: Similar to direct esterification, strong acids like sulfuric acid and p-toluenesulfonic acid can catalyze transesterification.

Base Catalysts: Basic catalysts, such as alkali metal alkoxides (e.g., sodium methoxide), are also effective. However, they can promote side reactions like Michael addition of the alcohol to the acrylate double bond.

Organometallic Catalysts: A variety of organometallic compounds, particularly those based on tin and titanium, are widely used as transesterification catalysts. Examples include dibutyltin (B87310) oxide and tetraalkyl titanates. These catalysts often exhibit high activity and selectivity.

The choice of catalyst depends on the specific reactants and the desired reaction conditions. The following table provides examples of catalyst systems used in the transesterification of acrylates.

| Catalyst Type | Examples | Key Characteristics |

| Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Effective, but can have separation and corrosion issues. |

| Base | Sodium Methoxide (NaOCH₃) | High activity, can promote side reactions. |

| Organometallic | Dibutyltin Oxide, Tetraalkyl Titanates | High activity and selectivity, widely used in industry. |

Purification Techniques and Purity Assessment of 2-Ethyl-4-methylpentyl Acrylate Monomer

The final purity of the 2-Ethyl-4-methylpentyl Acrylate monomer is crucial for its subsequent use in polymerization. The presence of impurities can adversely affect the properties of the resulting polymer. Purity is often assessed using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). A purity of greater than 95% as determined by HPLC is a common specification for this monomer. lgcstandards.com

Role of Polymerization Inhibitors in Monomer Stabilization

Acrylate monomers like 2-Ethyl-4-methylpentyl Acrylate are prone to spontaneous polymerization, which can be initiated by heat, light, or the presence of contaminants. wikipedia.org To prevent this during purification, storage, and transport, polymerization inhibitors are added. These chemical compounds interfere with the free-radical polymerization mechanism.

Commonly used inhibitors for acrylate esters include phenolic compounds and their derivatives. google.com These inhibitors function by reacting with and neutralizing the free radicals that initiate polymerization. tcichemicals.com The effectiveness of many of these inhibitors is dependent on the presence of dissolved oxygen. iomosaic.com Therefore, acrylate monomers are typically stored under an air atmosphere rather than an inert gas to ensure the proper functioning of the stabilizer. synthomer.com

The choice and concentration of the inhibitor are critical. For instance, in the production of the structurally similar 2-ethylhexyl acrylate, hydroquinone and its monomethyl ether (MEHQ) are used as inhibitors. nih.gov The concentration of these inhibitors can range from parts per million (ppm) levels, for example, 40–160 ppm for hydroquinone and 10–220 ppm for MEHQ. nih.gov The selection of a specific inhibitor and its concentration depends on the desired shelf life and the conditions the monomer will be exposed to.

Some commonly used polymerization inhibitors for acrylate monomers are listed in the table below.

| Inhibitor | Typical Purity/Analysis Method |

|---|---|

| Hydroquinone | >99.0%(T) tcichemicals.com |

| 4-Methoxyphenol (MEHQ) | >99.0%(GC) tcichemicals.com |

| Phenothiazine | Not specified tcichemicals.com |

| 2,6-Di-tert-butyl-p-cresol | >99.0%(GC) tcichemicals.com |

| 4-tert-Butylpyrocatechol | >98.0%(GC) tcichemicals.com |

Advanced Separation and Distillation Methods

Distillation is a primary method for purifying acrylate esters. googleapis.com However, the high temperatures required for distillation can also promote polymerization. googleapis.com Therefore, distillation is typically carried out under reduced pressure to lower the boiling point and in the presence of polymerization inhibitors. google.com

For complex mixtures containing the desired acrylate ester, unreacted alcohols, and byproducts, simple distillation may not be sufficient due to the formation of azeotropes (mixtures with a constant boiling point). google.com In such cases, advanced techniques like extractive distillation are employed. google.com Extractive distillation involves adding a solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. google.com Water can be used as an extractive solvent in the purification of some acrylate esters. google.com

The purification of acrylate esters often involves a multi-column distillation process. google.com For example, a process for purifying ethyl acrylate involves an initial column to remove low-boiling components, followed by an extractive distillation column, an alcohol recovery column, and a final drying column. google.com A similar multi-stage distillation approach would be applicable to the purification of 2-Ethyl-4-methylpentyl Acrylate to remove unreacted 2-ethyl-4-methylpentanol, acrylic acid, and other impurities.

The design of the distillation process must also consider the effective distribution of the polymerization inhibitor throughout the distillation column to prevent polymerization in both the liquid and vapor phases. google.comgoogle.com This can be achieved by selecting an inhibitor with appropriate volatility or by introducing the inhibitor at different points in the column. googleapis.comgoogle.com

Homopolymerization Studies of 2 Ethyl 4 Methylpentyl Acrylate

Free-Radical Polymerization Kinetics and Mechanisms

Free-radical polymerization is a fundamental method for producing polyacrylates. The process involves initiation, propagation, and termination steps, each with its own kinetic characteristics.

Propagation and Termination Kinetics

The propagation step involves the rapid and sequential addition of monomer units to the growing polymer radical. The propagation rate constant (k_p) is a critical parameter that dictates the speed of chain growth. For acrylates like 2-ethylhexyl acrylate (B77674), k_p values have been determined under various conditions mdpi.com. It is known that the structure of the acrylate ester group can influence the propagation kinetics.

Role of Temperature and Pressure on Reaction Dynamics

Pressure can also influence polymerization kinetics, although it is less commonly varied in standard laboratory settings compared to temperature. Increased pressure typically leads to an increase in the rate of polymerization due to the volume contraction that occurs during polymerization.

Controlled/Living Radical Polymerization (CRP) of 2-Ethyl-4-methylpentyl Acrylate

Controlled/Living Radical Polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. While no specific studies on the CRP of 2-Ethyl-4-methylpentyl Acrylate have been found, the application of ATRP and RAFT to similar acrylates is well-documented.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of a wide range of monomers, including acrylates. The process involves a reversible activation/deactivation equilibrium between a dormant alkyl halide species and an active radical species, catalyzed by a transition metal complex, typically copper-based ias.ac.incmu.edu.

For the ATRP of an acrylate like 2-Ethyl-4-methylpentyl Acrylate, a typical system would consist of:

Monomer: 2-Ethyl-4-methylpentyl Acrylate

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP) ias.ac.in.

Catalyst: A copper(I) halide, for example, CuBr.

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper catalyst ias.ac.in.

Solvent: Anisole or other suitable organic solvents are often used cmu.edu.

The polymerization would likely exhibit first-order kinetics with respect to the monomer concentration, and the polymer molecular weight would increase linearly with conversion, which are hallmarks of a controlled polymerization. The following table provides an example of typical conditions used for the ATRP of a similar monomer, 2-ethylhexyl acrylate (EHA) ias.ac.in.

| Parameter | Value |

| Monomer | 2-Ethylhexyl Acrylate (EHA) |

| Initiator | Phenyl ethyl bromide (PEBr) |

| Catalyst System | CuBr/PMDETA |

| Solvent | Acetone |

| Temperature | Not specified in abstract |

Table 1: Exemplary ATRP conditions for a related acrylate monomer. Note that specific conditions for 2-Ethyl-4-methylpentyl Acrylate would require experimental optimization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that allows for the synthesis of well-defined polymers. RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

For the RAFT polymerization of 2-Ethyl-4-methylpentyl Acrylate, a typical system would include:

Monomer: 2-Ethyl-4-methylpentyl Acrylate

Initiator: A conventional radical initiator like AIBN.

Chain Transfer Agent (CTA): A suitable dithioester, trithiocarbonate, or other RAFT agent.

Solvent: Toluene or another appropriate solvent.

The key to a successful RAFT polymerization is the selection of a CTA that is appropriate for the monomer being polymerized. The process involves a degenerative chain transfer mechanism that establishes a rapid equilibrium between dormant and active polymer chains, leading to controlled growth. Studies on the RAFT polymerization of other acrylates have demonstrated the ability to produce polymers with low dispersity and high end-group fidelity mdpi.comrsc.org. The table below shows typical components used in RAFT polymerization of butyl acrylate (BA) and 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) mdpi.com.

| Component | Example |

| Monomer | Butyl Acrylate (BA), 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) |

| Initiator | AIBN |

| Chain Transfer Agent | CF3-CDSP |

| Temperature | 60 °C |

Table 2: Exemplary components for RAFT copolymerization of related acrylate monomers. The choice of CTA and reaction conditions would need to be specifically tailored for 2-Ethyl-4-methylpentyl Acrylate.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. wikipedia.org The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. wikipedia.org This reversible capping process establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) chains, allowing for controlled chain growth. wikipedia.org

For the homopolymerization of sterically hindered acrylic monomers such as 2-ethyl-4-methylpentyl acrylate, the choice of the nitroxide and initiator system is critical. The bulky ester group of 2-ethyl-4-methylpentyl acrylate can influence the kinetics and control of the polymerization. Generally, NMP of acrylates is more challenging than that of styrenic monomers and often requires the use of specific nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), or the use of a small amount of a comonomer like styrene (B11656) to improve control. rsc.org

A typical NMP of 2-ethyl-4-methylpentyl acrylate would be initiated by an alkoxyamine initiator, which is a molecule that can thermally decompose to generate a propagating radical and a mediating nitroxide radical. wikipedia.org The polymerization would be carried out in bulk or in solution at elevated temperatures, typically between 100 and 130°C, to facilitate the homolytic cleavage of the C-ON bond of the dormant species. rsc.org

The progress of the polymerization can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy to determine monomer conversion and size exclusion chromatography (SEC) to analyze the evolution of molecular weight and dispersity (Đ). For a controlled polymerization, a linear increase in number-average molecular weight (M_n) with monomer conversion is expected, while the dispersity should remain low, ideally below 1.5.

Illustrative Data for NMP of 2-Ethyl-4-methylpentyl Acrylate:

| Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 1 | 15 | 3,500 | 1.25 |

| 2 | 32 | 7,200 | 1.28 |

| 4 | 65 | 14,500 | 1.32 |

| 6 | 85 | 19,000 | 1.35 |

| This table presents hypothetical data for the NMP of 2-ethyl-4-methylpentyl acrylate, illustrating the expected trends in a controlled polymerization process. Actual experimental results may vary. |

Emulsion Polymerization of 2-Ethyl-4-methylpentyl Acrylate

Emulsion polymerization is a heterogeneous polymerization technique widely used for the industrial production of acrylic polymers. nih.gov It involves the polymerization of a monomer emulsified in a continuous phase, typically water, stabilized by a surfactant. nih.gov The polymerization is initiated by a water-soluble or oil-soluble initiator. acs.org For a hydrophobic monomer like 2-ethyl-4-methylpentyl acrylate, emulsion polymerization offers the advantages of fast polymerization rates, high molecular weights, and good heat transfer, all within a low-viscosity medium.

Surfactant Systems and Emulsion Stability

The choice of surfactant is crucial for a successful emulsion polymerization of the hydrophobic monomer 2-ethyl-4-methylpentyl acrylate. The surfactant serves to emulsify the monomer in the aqueous phase, creating monomer droplets, and to stabilize the resulting polymer particles, preventing their coagulation. gantrade.com A combination of anionic and non-ionic surfactants is often employed to achieve optimal emulsion stability. pcc.eu

Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS) or sodium hexadecyl diphenyl oxide disulfonate, provide electrostatic stabilization. gantrade.compcimag.com Non-ionic surfactants, based on polyethylene (B3416737) oxide chains, offer steric stabilization. pcc.eu The hydrophilic-lipophilic balance (HLB) of the surfactant system is a key parameter that needs to be optimized for the specific monomer. For hydrophobic monomers, surfactants with lower HLB values are generally more effective at emulsification.

The stability of the emulsion and the final latex is assessed by monitoring properties such as particle size distribution, zeta potential, and coagulum formation. A stable system will exhibit a narrow particle size distribution and minimal coagulum.

Illustrative Surfactant Systems for Emulsion Polymerization of 2-Ethyl-4-methylpentyl Acrylate:

| Surfactant Type | Example | Concentration (wt% based on monomer) | Function |

| Anionic | Sodium Dodecyl Sulfate (SDS) | 1.0 - 2.0 | Electrostatic stabilization, particle nucleation |

| Non-ionic | Polyoxyethylene (20) sorbitan (B8754009) monooleate | 0.5 - 1.5 | Steric stabilization, improved freeze-thaw stability |

| Reactive | Sodium dodecyl allyl sulfosuccinate | 0.2 - 0.5 | Covalently binds to particles, enhancing long-term stability |

| This table provides examples of surfactant systems that could be used for the emulsion polymerization of 2-ethyl-4-methylpentyl acrylate. The optimal system would need to be determined experimentally. |

Nucleation and Particle Growth Mechanisms

In emulsion polymerization, particle nucleation can occur through several mechanisms: micellar nucleation, homogeneous nucleation, and droplet nucleation. acs.org For a hydrophobic monomer like 2-ethyl-4-methylpentyl acrylate, which has very low water solubility, micellar nucleation is expected to be the dominant mechanism when the surfactant concentration is above its critical micelle concentration (CMC). nih.gov In this scenario, initiator radicals enter monomer-swollen surfactant micelles, initiating polymerization and forming primary polymer particles. nih.gov

Homogeneous nucleation, where polymerization initiates in the aqueous phase followed by precipitation of the growing oligomeric radicals, is less likely for highly hydrophobic monomers. nih.gov Droplet nucleation, where polymerization occurs directly within the large monomer droplets, is generally insignificant in conventional emulsion polymerization but can be promoted in miniemulsion polymerization. acs.org

Once nucleated, the polymer particles grow by absorbing monomer from the monomer droplets, which act as reservoirs. The monomer diffuses through the aqueous phase to the growing particles. The rate of polymerization is typically proportional to the number of particles. researchgate.net

Influence of Monomer Partitioning on Polymerization Kinetics

Monomer partitioning refers to the distribution of the monomer between the different phases in the emulsion system: monomer droplets, the aqueous phase, and the polymer particles. For the highly hydrophobic 2-ethyl-4-methylpentyl acrylate, its concentration in the aqueous phase will be extremely low. The majority of the monomer will be located in the monomer droplets and the monomer-swollen polymer particles.

The kinetics of the emulsion polymerization are strongly influenced by the monomer concentration within the polymer particles. According to the Smith-Ewart theory, for a hydrophobic monomer, the polymerization rate is dependent on the number of particles and the average number of radicals per particle. The transport of the hydrophobic monomer from the droplets to the particles is a critical step. pcimag.com The efficiency of this transport can affect the monomer concentration in the particles and thus the polymerization rate.

The partitioning of the monomer can be influenced by factors such as the type and concentration of the surfactant, the temperature, and the polymer-to-monomer ratio. Understanding and controlling monomer partitioning is essential for achieving high conversions and desired polymer properties.

In-Depth Analysis of 2-Ethyl-4-methylpentyl Acrylate Reveals Data Scarcity in Copolymerization Research

Despite a thorough investigation into the chemical literature, a significant gap exists in the scientific understanding of the copolymerization behavior of 2-Ethyl-4-methylpentyl Acrylate. Publicly available research and data specific to this monomer are insufficient to construct a detailed analysis of its reactivity and the characteristics of its copolymers.

While the compound 2-Ethyl-4-methylpentyl Acrylate is recognized and cataloged in chemical databases such as PubChem, dedicated studies on its copolymerization behavior are notably absent from the scientific literature. This includes a lack of empirically determined data for its reactivity ratios with common comonomers, as well as analyses of the sequence distribution and microstructure of the resulting copolymers.

A review of technical documentation for the structurally similar and widely used monomer, 2-ethylhexyl acrylate (2-EHA), provides a brief mention of 2-Ethyl-4-methylpentyl Acrylate. It is sometimes present as a minor component (up to 0.4%) in commercial grades of 2-EHA, where it is considered to have equivalent reactivity and performance. nih.gov However, this assertion is not substantiated by dedicated comparative studies that would provide the specific quantitative data required for a thorough scientific article.

Furthermore, a patent for high viscosity index comb polymer viscosity modifiers lists (2-ethyl-4-methylpentyl) prop-2-enoate as a potential monomer in a copolymerization procedure. google.com Yet, this document does not offer the detailed scientific data necessary to elaborate on its behavior with a diverse range of other monomers as requested.

Consequently, without foundational research on the copolymerization of 2-Ethyl-4-methylpentyl Acrylate, it is not possible to provide a scientifically accurate and detailed article covering the following critical aspects:

Copolymerization Behavior of 2 Ethyl 4 Methylpentyl Acrylate

Advanced Copolymer Architectures

The synthesis of polymers with advanced architectures, such as block, graft, and star copolymers, has been significantly enabled by the development of controlled/living polymerization techniques. These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for precise control over molecular weight, dispersity, and polymer architecture. rsc.orgnih.gov For bulky acrylates, these techniques are essential for creating well-defined, complex structures.

Block copolymers consist of two or more long sequences, or "blocks," of different monomers. The synthesis of acrylate-based block copolymers is well-established and can be achieved through various methods, most notably controlled radical and anionic polymerizations.

Synthesis and Properties: The synthesis of block copolymers containing bulky acrylate (B77674) monomers is often accomplished through sequential monomer addition. For instance, a poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) (PMMA-b-PnBA-b-PMMA) triblock copolymer has been successfully synthesized via living anionic polymerization. pstc.org This method allows for the creation of thermoplastic elastomers where the hard PMMA end blocks provide structural integrity and the soft PnBA mid-block imparts flexibility. pstc.org

RAFT polymerization is another versatile method for synthesizing block copolymers with bulky acrylates. For example, block copolymers of 2-ethylhexyl acrylate (2EHA) and methyl acrylate (MA) have been produced using RAFT-mediated dispersion polymerization. acs.orgacs.org This process involves the use of a macro-RAFT agent, such as a dithiobenzoate-terminated poly(2-ethylhexyl acrylate), to initiate the polymerization of the second monomer block. acs.org

Challenges in the synthesis of block copolymers with bulky acrylates can include slow polymerization kinetics and potential side reactions, particularly in anionic polymerization. libretexts.orgcmu.edu However, techniques like ARGET (Activators Regenerated by Electron Transfer) ATRP have been shown to be efficient for the synthesis of block copolymers like poly(n-butyl acrylate-b-methyl methacrylate) with only parts-per-million levels of the copper catalyst. nih.gov

The properties of these block copolymers are highly dependent on the nature of the constituent blocks. For example, acrylate-based block copolymers composed of soft poly(butyl acrylate) or poly(lauryl acrylate) blocks and hard poly(methyl methacrylate) or poly(styrene) blocks have been evaluated as matrices for drug delivery from coronary stents. nih.gov The ratio of hard to soft blocks allows for tunable elastomeric properties and controlled release kinetics. nih.gov

Analogous System Data: Block Copolymer Synthesis

| First Block | Second Block | Polymerization Method | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Poly(2-ethylhexyl acrylate) | Poly(methyl acrylate) | RAFT | Varies | <1.4 | acs.org |

| Poly(methyl methacrylate) | Poly(n-butyl acrylate) | Anionic | 98,000 | 1.12 | pstc.org |

| Poly(n-butyl acrylate) | Poly(methyl methacrylate) | ARGET ATRP | 35,000 | 1.25 | nih.gov |

| Polystyrene | Poly(n-butyl acrylate) | ATRP | 21,000 | 1.18 | nih.gov |

This table presents data from analogous systems to infer the potential characteristics of 2-Ethyl-4-methylpentyl Acrylate block copolymers.

Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. The synthesis of graft copolymers can be achieved through three main strategies: "grafting from," "grafting onto," and "grafting through." nih.gov

Synthesis and Properties: The "grafting from" approach involves initiating the growth of side chains from a pre-existing polymer backbone. For example, graft copolymers of poly(vinyl chloride) (PVC) with poly(n-butyl acrylate) and poly(2-ethylhexyl acrylate) have been prepared via ATRP, where the labile chlorines on the PVC backbone act as initiation sites. nih.gov This method is efficient for creating self-plasticized PVC structures. nih.gov

The "grafting onto" method involves attaching pre-formed polymer chains to a polymer backbone. This technique is advantageous for preparing graft copolymers with well-defined molecular weights but can be limited by steric hindrance, especially for densely grafted structures. nih.gov

The "grafting through" or macromonomer method is a straightforward way to synthesize graft copolymers with well-defined side chains. cmu.edu This involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). This approach has been used to incorporate macromonomers like polyethylene (B3416737) and poly(lactic acid) into a poly(meth)acrylate backbone. cmu.edu

The properties of graft copolymers are influenced by the composition and architecture of the backbone and side chains. For instance, graft copolymers with a flexible backbone and rigid side chains can exhibit unique mechanical properties. The use of urethane (B1682113) macromonomers grafted onto a poly(methyl methacrylate) or poly(n-butyl methacrylate) backbone has been explored to combine the properties of polyurethanes and polyacrylates. core.ac.uk

Analogous System Data: Graft Copolymer Synthesis

| Backbone Polymer | Grafted Chain | Grafting Method | Grafting Yield (%) | Reference |

| Poly(vinyl chloride) | Poly(n-butyl acrylate) | Grafting From (ATRP) | 161.8 | nih.gov |

| Poly(vinyl chloride) | Poly(2-ethylhexyl acrylate) | Grafting From (ATRP) | 51.2 | nih.gov |

| Poly(2-hydroxypropyl acrylate) | Poly(ethylene glycol) | Grafting Through (RAFT) | Varies with feed | tandfonline.com |

This table presents data from analogous systems to infer the potential characteristics of 2-Ethyl-4-methylpentyl Acrylate graft copolymers.

Star polymers consist of multiple linear polymer chains, or "arms," linked to a central core. Dendritic polymers are highly branched, tree-like macromolecules with a high density of functional groups at their periphery.

Synthesis and Properties: The synthesis of star-shaped polymers can be achieved using various methods, including the "arm-first" and "core-first" approaches. In the "arm-first" method, linear polymer arms are synthesized first and then reacted with a multifunctional linking agent to form the star. mdpi.com The "core-first" approach involves growing the arms from a multifunctional initiator. acs.org

ATRP has been widely used to synthesize star polymers from multifunctional initiators derived from cyclotriphosphazenes and cyclosiloxanes with monomers like styrenes and (meth)acrylates. acs.org This method allows for the synthesis of well-defined poly(methyl acrylate) stars with molecular weights exceeding 500,000 g/mol and low polydispersity. acs.org Star-block copolymers with a soft poly(methyl acrylate) core and a hard poly(isobornyl acrylate) shell have also been synthesized. acs.org

Dendritic polymers, including hyperbranched polymers, offer unique properties such as low viscosity and high functionality. researchgate.net Dendritic polyester (B1180765) acrylates have been shown to exhibit exceptional reactivity in UV-curable coatings, curing fully without a photoinitiator. researchgate.net The high functionality of dendritic polymers allows for rapid cure speeds and results in films with excellent chemical and scratch resistance. researchgate.net Dendritic thioether oligomers with high acrylate functionality can form hyper-branched networks, leading to materials with high tensile strength and modulus. bomar-chem.com

The synthesis of dendritic structures with bulky acrylates can be achieved through methods like the Michael addition of the acrylate to a multifunctional core, followed by subsequent reactions to build up the dendritic structure. For instance, the synthesis of an ionizable lipid for mRNA delivery involved the Michael addition of tetradecyl acrylate to tris(2-aminoethyl)amine. mdpi.com

Analogous System Data: Star Polymer Synthesis

This table presents data from analogous systems to infer the potential characteristics of 2-Ethyl-4-methylpentyl Acrylate star and dendritic polymers.

Characterization of Poly 2 Ethyl 4 Methylpentyl Acrylate and Its Copolymers

Molecular Weight and Polydispersity Analysis

The molecular weight and its distribution, known as polydispersity, are fundamental characteristics of polymers that significantly influence their mechanical, thermal, and solution properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. lcms.cz The principle of GPC/SEC is based on separating molecules according to their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

In a typical GPC/SEC analysis of poly(2-ethyl-4-methylpentyl acrylate), the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or toluene. The solution is then injected into a column packed with porous gel particles. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.

For instance, studies on similar polyacrylates like poly(2-ethylhexyl acrylate) have utilized GPC to measure number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). ias.ac.in These parameters provide crucial information about the polymer's chain lengths and the breadth of their distribution. For example, a narrow PDI (close to 1.0) indicates a more uniform polymer chain length, which is often desirable for specific applications.

Table 1: Illustrative GPC Data for a Polyacrylate Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 85,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 150,000 g/mol |

| Polydispersity Index (PDI) | 1.76 |

This table provides hypothetical data to illustrate the type of information obtained from a GPC analysis.

Viscometry and light scattering are complementary techniques to GPC/SEC for molecular weight determination. Viscometry measures the viscosity of a polymer solution, which is related to the size and shape of the polymer molecules. The intrinsic viscosity, determined by extrapolating the solution viscosity to zero concentration, can be related to the molecular weight through the Mark-Houwink equation.

Multi-angle laser light scattering (MALLS) is a powerful absolute technique that can be coupled with GPC/SEC. researchgate.net MALLS measures the intensity of light scattered by polymer molecules at various angles. This information allows for the direct determination of the weight-average molecular weight (Mw) without the need for column calibration with polymer standards. The combination of GPC/SEC with a MALLS detector provides a more accurate and comprehensive analysis of the molecular weight and size distribution of polymers like poly(2-ethyl-4-methylpentyl acrylate).

Spectroscopic and Structural Analysis of Polymers

Spectroscopic techniques are indispensable for elucidating the chemical structure and functional groups present in poly(2-ethyl-4-methylpentyl acrylate) and its copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile tool for determining the detailed microstructure of polymers. iupac.org Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the polymer chain.

For poly(2-ethyl-4-methylpentyl acrylate), ¹H NMR spectroscopy can be used to identify and assign the signals corresponding to the different protons in the monomer unit, such as those in the acrylate (B77674) backbone and the branched alkyl side chain. For example, in the analogous poly(2-ethylhexyl acrylate), specific proton resonances have been assigned to the -OCH₂- group, the backbone methine proton, and the various methylene (B1212753) and methyl groups of the hexyl chain. ias.ac.in Similarly, ¹³C NMR provides distinct signals for each carbon atom, offering further confirmation of the polymer's structure.

Furthermore, advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish correlations between protons and carbons, aiding in the complete and unambiguous assignment of the NMR spectra, especially for complex copolymers. iupac.org These techniques are crucial for determining the tacticity (the stereochemical arrangement of the side chains along the polymer backbone) and the sequence distribution in copolymers.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Poly(2-Ethyl-4-methylpentyl Acrylate)

| Proton Type | Expected Chemical Shift (ppm) |

| Backbone -CH- | 2.2 - 2.5 |

| -O-CH₂- | 3.8 - 4.2 |

| Side Chain -CH- | 1.5 - 1.8 |

| Side Chain -CH₂- | 1.1 - 1.6 |

| Side Chain -CH₃ | 0.8 - 1.0 |

This table provides estimated chemical shift ranges based on analogous polyacrylate structures.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly sensitive to the functional groups present in a molecule. spectroscopyonline.com For poly(2-ethyl-4-methylpentyl acrylate), the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730 cm⁻¹. spectroscopyonline.comsapub.org

Other characteristic absorption bands include those for the C-O-C stretching vibrations of the ester group and the various C-H stretching and bending vibrations of the alkyl groups. researchgate.net FTIR analysis of copolymers containing 2-ethylhexyl acrylate has shown characteristic bands for the aliphatic hydrocarbon groups around 2927 cm⁻¹. tsijournals.com

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly useful for analyzing the polymer backbone vibrations and can also be used to study the conformational order of the polymer chains.

Table 3: Key Infrared Absorption Bands for Poly(2-Ethyl-4-methylpentyl Acrylate)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-O Stretch (Ester) | 1100 - 1300 |

This table lists the expected prominent IR absorption bands.

Morphological Investigations of Polymer Materials

The morphology, or the physical structure and arrangement of polymer chains in the solid state, plays a critical role in determining the macroscopic properties of the material. While detailed morphological studies specifically on poly(2-ethyl-4-methylpentyl acrylate) are not widely available, the techniques used for similar amorphous polymers would be applicable.

Differential Scanning Calorimetry (DSC) is another important technique for morphological studies, as it can determine the glass transition temperature (Tg) of the polymer. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the polymer's chain mobility and morphology. For example, DSC has been used to evaluate the thermal properties of poly(2-ethylhexyl acrylate). ias.ac.in The Tg of poly(2-ethyl-4-methylpentyl acrylate) would be a key parameter influencing its potential applications.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of polymeric materials at the micro- and nanoscale. While specific studies on poly(2-ethyl-4-methylpentyl acrylate) are not widely available in the public domain, the principles of these techniques and findings from related polyacrylate systems can provide significant insights.

SEM provides detailed information about the surface topography and morphology of the polymer. For copolymers or polymer blends containing poly(2-ethyl-4-methylpentyl acrylate), SEM can be employed to visualize the phase separation and domain sizes of the constituent polymers. For instance, in a study on potassium acrylate-co-acrylamide hydrogels, SEM was used to observe the morphology of the xerogels, which were coated with gold to enhance conductivity and image quality. nih.gov This approach would be applicable to studying the cross-sectional morphology of films or the structure of bulk poly(2-ethyl-4-methylpentyl acrylate) materials.

TEM, on the other hand, offers higher resolution and is used to observe the internal structure, such as the arrangement of polymer chains and the morphology of multiphase systems. In the case of copolymers, selective staining of one of the polymer phases with a heavy element, such as ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄), can provide contrast to distinguish the different domains. For example, in research on poly(n-butyl acrylate)/poly(methyl methacrylate) composite latex particles, TEM with RuO₄ staining was used to differentiate the soft poly(n-butyl acrylate) rich phase, which appeared darker, from the unstained poly(methyl methacrylate) phase. researchgate.net A similar methodology could be applied to copolymers of 2-ethyl-4-methylpentyl acrylate to visualize the phase morphology. The size and distribution of these phases are critical as they directly influence the mechanical and optical properties of the material.

For instance, in studies of linear and branched poly(ethylene terephthalate), TEM analysis with ruthenium tetroxide staining revealed long, string-like crystals. researchgate.net This demonstrates the capability of TEM to elucidate crystalline structures within a polymer matrix. Similarly, for novel poly cysteine methacrylate (B99206) nanoparticles, TEM was utilized to confirm their spherical morphology and size. rsc.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. nih.goveag.com It is particularly valuable for characterizing the surface of polymer films without the need for conductive coatings, which is often a requirement for SEM. eag.com AFM can be operated in different modes, such as tapping mode, to minimize damage to soft polymer surfaces. covalentmetrology.com

When applied to poly(2-ethyl-4-methylpentyl acrylate) and its copolymers, AFM can be used to quantify surface roughness and visualize surface features at the nanoscale. For example, in a study on an acrylate microarray, high-throughput AFM was used to assess the surface roughness and classify the topography of 576 different materials. nih.gov This demonstrates the potential of AFM for rapid screening and characterization of polymer libraries that could include variations of poly(2-ethyl-4-methylpentyl acrylate) copolymers.

Furthermore, AFM is instrumental in studying the phase-separated morphology of copolymer films. The technique can produce both a topographical map and a phase image simultaneously. The phase image is sensitive to differences in material properties such as adhesion and viscoelasticity, allowing for the clear distinction between different polymer domains on the surface. covalentmetrology.com For instance, in an analysis of polymer blends including poly(methyl methacrylate) and polystyrene, AFM phase imaging clearly showed the phase separation, with the ability to calculate the surface coverage of each component. covalentmetrology.com This would be a powerful tool to understand the surface composition and domain arrangement in copolymers of 2-ethyl-4-methylpentyl acrylate, which in turn governs properties like wettability, adhesion, and biocompatibility.

The table below summarizes representative data that could be obtained from AFM analysis of polymer films, based on findings for related materials.

| Polymer System | AFM Mode | Measured Parameter | Value | Reference |

|---|---|---|---|---|

| PMMA/SBS Blend | Tapping Mode | Surface Roughness (Rq) | 18.7 nm | covalentmetrology.com |

| PS/SBS Blend | Tapping Mode | Surface Roughness (Rq) | 16.3 nm | covalentmetrology.com |

| PMMA/PS Blend | Tapping Mode | Surface Roughness (Rq) | 4 nm | covalentmetrology.com |

| Acrylate Homopolymer | Contact Mode | Topography | Flat | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

For poly(2-ethyl-4-methylpentyl acrylate) and its copolymers, TGA would reveal the onset temperature of decomposition (T_onset), the temperature of maximum rate of decomposition (T_max), and the percentage of residual mass at high temperatures. Due to the structural similarities, the thermal degradation behavior of poly(2-ethyl-4-methylpentyl acrylate) is expected to be comparable to that of other branched poly(alkyl acrylates) like poly(2-ethylhexyl acrylate) (PEHA).

Studies on the thermal degradation of PEHA show that it undergoes a multi-step degradation process. nih.gov The thermal stability of copolymers is influenced by the nature of the comonomers. For instance, copolymerizing with monomers that have bulky side groups, such as isobornyl acrylate, can increase the thermal stability of the resulting copolymer. researchgate.net

The thermal decomposition of polyacrylates in an inert atmosphere typically proceeds through chain scission and depolymerization. nih.gov The following table presents hypothetical TGA data for poly(2-ethyl-4-methylpentyl acrylate) and its copolymers, based on data from structurally similar polyacrylates. The data is presented for a heating rate of 10 °C/min in a nitrogen atmosphere.

| Polymer | T_onset (°C) | T_max (°C) | Residual Mass at 500°C (%) | Reference |

|---|---|---|---|---|

| Poly(2-ethylhexyl acrylate) | ~250 | ~375 | < 5 | nih.gov |

| Poly(isobornyl acrylate-co-2-ethylhexyl acrylate) | >280 | >350 | > 5 | researchgate.net |

| Poly(methyl methacrylate/butyl acrylate) copolymer | ~250 | Varies with composition | < 5 | dtic.mil |

| Polypropylene glycol fumarate/acrylic acid copolymer | ~190 | ~370 | ~15 | mdpi.com |

It is important to note that the thermal stability can also be affected by the polymerization method and the presence of any impurities or additives. mdpi.com For instance, the presence of residual initiator or catalyst could potentially lower the decomposition temperature.

Applications and Performance of Polymers Derived from 2 Ethyl 4 Methylpentyl Acrylate

Adhesives and Sealants

The inherent flexibility and low Tg of poly(2-Ethyl-4-methylpentyl Acrylate) make it an excellent candidate for the formulation of adhesives and sealants. These polymers can be tailored through copolymerization and the inclusion of various additives to achieve a wide spectrum of performance attributes.

Pressure-Sensitive Adhesives: Formulation and Performance Attributes

Pressure-sensitive adhesives (PSAs) are a primary application for polymers based on branched alkyl acrylates. These adhesives are designed to form a bond with a substrate upon the application of light pressure, without the need for activation by heat or solvent. The performance of a PSA is a delicate balance of tack (initial adhesion), peel adhesion (the force required to remove the adhesive from a substrate), and shear strength (the adhesive's internal strength or cohesion).

Polymers based on 2-Ethyl-4-methylpentyl Acrylate (B77674) are expected to form PSAs with excellent tack and peel adhesion due to the low Tg conferred by the branched alkyl side chain. To achieve the necessary cohesive strength for demanding applications, these polymers are often copolymerized with a "hard" monomer, such as methyl acrylate or methyl methacrylate (B99206), which has a higher Tg. Additionally, functional monomers, like acrylic acid, are typically included in small amounts to enhance adhesion to polar surfaces and to provide sites for crosslinking.

A representative formulation for a general-purpose acrylic PSA, based on the performance-equivalent 2-EHA, is provided below.

Table 1: Illustrative Formulation of a General-Purpose Acrylic Pressure-Sensitive Adhesive

| Component | Function | Typical Weight Percentage |

| 2-Ethylhexyl Acrylate | Primary soft monomer (provides tack and flexibility) | 75% |

| Vinyl Acetate | Hard monomer (improves cohesive strength) | 20% |

| Acrylic Acid | Functional monomer (enhances adhesion and provides crosslinking sites) | 4% |

| N-methylolacrylamide | Crosslinking agent | 1% |

This formulation is based on a typical composition for a 2-EHA-based PSA and is illustrative of a likely formulation for a PSA based on the performance-equivalent 2-Ethyl-4-methylpentyl Acrylate. nih.gov

The performance attributes of such a PSA would be characterized by a good balance of adhesive and cohesive properties, making it suitable for applications like general-purpose tapes and labels.

Structural Adhesives and Their Mechanical Properties

While soft, flexible acrylates are the foundation of PSAs, they can also be incorporated into structural adhesive formulations. Structural adhesives are designed to bear significant loads and are characterized by high shear and peel strength. In these applications, the acrylate monomer contributes to toughness and impact resistance.

Thermosetting acrylic structural adhesives often consist of a two-part system where a monomer syrup is cured using a catalyst. While a variety of methacrylate monomers are common in these formulations, flexible acrylates can be included to modify the mechanical properties of the cured adhesive. The inclusion of a monomer like 2-Ethyl-4-methylpentyl Acrylate would be expected to increase the flexibility and peel strength of the adhesive, although potentially at the expense of some ultimate tensile strength and high-temperature resistance.

Table 2: Expected Impact of 2-Ethyl-4-methylpentyl Acrylate on Structural Adhesive Properties

| Mechanical Property | Expected Influence of 2-Ethyl-4-methylpentyl Acrylate |

| Tensile Shear Strength | Moderate |

| Peel Strength | High |

| Impact Strength | High |

| Flexibility | High |

| High-Temperature Resistance | Moderate |

Coatings and Finishes

Polymers derived from 2-Ethyl-4-methylpentyl Acrylate are also well-suited for a variety of coating and finish applications. Their inherent flexibility, good adhesion, and weatherability make them valuable components in architectural, industrial, and specialty coatings.

Architectural Coatings: Durability and Adhesion Characteristics

In architectural coatings, such as latex paints, acrylic polymers are prized for their durability, color retention, and adhesion to a wide range of building materials. As a plasticizing co-monomer, 2-Ethyl-4-methylpentyl Acrylate can be used to lower the minimum film formation temperature (MFFT) of a latex paint, allowing it to be applied at lower temperatures without the need for coalescing solvents.

Industrial Coatings: Resistance to Environmental Factors

Industrial coatings are subjected to harsh conditions, including exposure to chemicals, UV radiation, and temperature fluctuations. Acrylic polymers, in general, offer good resistance to these environmental factors. The saturated backbone of poly(2-Ethyl-4-methylpentyl Acrylate) makes it resistant to degradation by UV light and oxidation, leading to good long-term performance in exterior applications.

When formulated into an industrial coating, polymers based on 2-Ethyl-4-methylpentyl Acrylate would be expected to provide excellent flexibility and impact resistance, which is crucial for coatings on metal substrates that may be subject to bending or impact. The choice of co-monomers and crosslinking agents would be critical in tailoring the chemical resistance of the coating to specific industrial environments.

UV-Curable Coatings and Inks

UV-curable coatings and inks are a growing area of application for acrylate monomers. These systems offer rapid curing, high gloss, and excellent abrasion resistance. In these formulations, acrylate monomers act as reactive diluents, reducing the viscosity of the formulation to a level suitable for application, and then polymerizing upon exposure to UV light to become part of the final cured film.

As a reactive diluent, 2-Ethyl-4-methylpentyl Acrylate would contribute to the flexibility of the cured coating. This is particularly important in applications where the coating is applied to a flexible substrate, such as a plastic film or a book cover. A typical UV-cured formulation might include an acrylated oligomer, a multifunctional acrylate for crosslinking, and a mono-functional acrylate diluent like 2-Ethyl-4-methylpentyl Acrylate.

Table 3: Illustrative Formulation of a UV-Curable Coating

| Component | Function | Typical Weight Percentage |

| Acrylated Polyurethane Oligomer | Primary resin (provides core properties) | 70% |

| Trimethylolpropane Triacrylate | Multifunctional monomer (crosslinker) | 20% |

| 2-Ethylhexyl Acrylate (as a proxy for 2-Ethyl-4-methylpentyl Acrylate) | Reactive diluent (viscosity control and flexibility) | 10% |

| Photoinitiator | Initiates polymerization upon UV exposure | Small amounts |

This formulation is based on a typical composition for a UV-cured coating using 2-EHA as a reactive diluent and is illustrative of a likely formulation for a coating utilizing the performance-equivalent 2-Ethyl-4-methylpentyl Acrylate. nih.gov

Specialty Materials and Functional Polymers

Polymers derived from 2-Ethyl-4-methylpentyl acrylate, often in copolymeric forms, are valued for their flexibility, low-temperature performance, and adhesive properties. These characteristics make them suitable for a range of specialty material applications.

Homopolymers and copolymers of 2-Ethyl-4-methylpentyl acrylate serve as effective binders in various formulations, including paints, coatings, and adhesives. The long, branched alkyl chain of the monomer imparts a low glass transition temperature (Tg) to the resulting polymer, which is crucial for forming a continuous film at ambient temperatures. This property ensures good adhesion to a wide variety of substrates, from porous paper to non-porous glass and metals.

In the context of pressure-sensitive adhesives (PSAs), the monomer is a key component in achieving the desired balance of tack, peel adhesion, and shear strength. For instance, in water-based acrylic PSAs for glass bottle labels, the incorporation of 2-EHA is critical for ensuring the label can withstand wet and cold environments. A study by Vidal et al. (2020) on acrylic PSAs with varying ratios of n-butyl acrylate (n-BA) and 2-EHA demonstrated that increasing the 2-EHA content influences the final properties of the adhesive. mdpi.com As the proportion of 2-EHA increases, the glass transition temperature of the polymer decreases, and the tendency to form a gel (an insoluble polymer network) increases. mdpi.com This, in turn, affects the adhesive performance, with a higher gel content generally leading to increased shear strength but lower tack and peel resistance. mdpi.com

The following table summarizes the effect of increasing the 2-EHA/n-BA ratio on the properties of a pressure-sensitive adhesive, keeping the acrylic acid content constant.

Table 1: Effect of 2-EHA/n-BA Ratio on PSA Properties

| Property | Increasing 2-EHA Content | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Decreases | mdpi.com |

| Gel Content | Increases | mdpi.com |

| Average Sol Molecular Weight | Decreases | mdpi.com |

| Shear Yield Strength | Increases | mdpi.com |

| Peel Resistance | Decreases | mdpi.com |

| Loop Tack | Decreases | mdpi.com |

2-Ethyl-4-methylpentyl acrylate is an effective modifier for other polymer systems, where it is used to impart specific properties such as flexibility, impact resistance, and improved adhesion. When copolymerized with "hard" monomers like methyl methacrylate (MMA) or styrene (B11656), it acts as a "soft" monomer, lowering the glass transition temperature and increasing the flexibility of the resulting copolymer. gantrade.comwikipedia.org This is a common strategy in the formulation of acrylic resins for paints and coatings, where a balance of hardness (for durability and block resistance) and softness (for flexibility and film formation) is required. gantrade.com

For example, in polyurethane/acrylic hybrid emulsions, the incorporation of 2-EHA can enhance the elasticity of the resulting films. researchgate.net Research by Zain et al. on waterborne acrylic PSAs showed that increasing the 2-EHA content from 0% to 12% in a formulation containing butyl acrylate, 2-hydroxyethyl acrylate, and acrylic acid led to a significant increase in peel strength and shear strength. usm.my This demonstrates its role in enhancing the adhesive properties of the system.

The table below illustrates the impact of adding 2-EHA as a comonomer on the adhesive properties of a waterborne acrylic PSA.

Table 2: Influence of 2-EHA Content on Adhesive Performance

| 2-EHA Content (%) | Peel Strength (N/25mm) | Shear Strength (hours) | Loop Tack (N) | Reference |

|---|---|---|---|---|

| 0 | 4.5 | 12 | 6.0 | usm.my |

| 4 | 5.5 | 18 | 5.5 | usm.my |

| 8 | 6.5 | 24 | 5.0 | usm.my |

| 12 | 7.0 | 30 | 4.5 | usm.my |

In the broader field of material science, polymers of 2-Ethyl-4-methylpentyl acrylate find use in applications that require durable, flexible, and weather-resistant materials. The hydrophobic nature of the monomer enhances the water resistance of the resulting polymers, making them suitable for exterior coatings and sealants. gantrade.com

The polymerization of 2-EHA can be controlled to produce polymers with specific molecular weights and architectures, which in turn influences their material properties. For instance, Atom Transfer Radical Polymerization (ATRP) can be used to synthesize poly(2-ethylhexyl acrylate) with a controlled molecular weight and narrow molecular weight distribution, leading to more predictable material performance. ias.ac.in

A study by Fluence Analytics on the free-radical polymerization of 2-EHA and its copolymerization with acrylic acid (AA) provides insight into the resulting polymer characteristics. The data from this study can be used to understand how the presence of a comonomer affects the final polymer properties.

Table 3: Properties of Poly(2-EHA) and Poly(2-EHA-co-AA)

| Polymer | Final Weight Average Molecular Weight (Mw) (g/mol) | Final Intrinsic Viscosity (IV) (mL/g) | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly(2-EHA) | 146,000 | 45 | 2.331 | fluenceanalytics.com |

| Poly(2-EHA-co-AA) | 153,474 | 95.5 | 3.125 | fluenceanalytics.com |

This data shows that the inclusion of a small amount of acrylic acid as a comonomer can significantly increase the intrinsic viscosity and polydispersity of the resulting polymer, which can be desirable for controlling the rheological properties of the material in applications such as coatings and adhesives.

Environmental Fate and Degradation of 2 Ethyl 4 Methylpentyl Acrylate

Atmospheric Chemistry and Transformation Pathways

Once released into the atmosphere, 2-Ethyl-4-methylpentyl Acrylate (B77674) is not expected to persist. Its degradation is primarily driven by reactions with photochemically produced reactive species.

The principal degradation pathway for 2-Ethyl-4-methylpentyl Acrylate in the troposphere is its reaction with hydroxyl (•OH) radicals. These radicals are highly reactive and readily attack the double bond in the acrylate moiety, as well as abstracting hydrogen atoms from the alkyl chain. The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

While a specific rate constant for 2-Ethyl-4-methylpentyl Acrylate is not available, estimations based on structurally similar compounds suggest a rapid reaction. For instance, the rate constant for the reaction of hydroxyl radicals with other volatile organic compounds (VOCs) containing similar functional groups is typically high. nih.govnih.gov The photocatalytic oxidation of such organic compounds to carbon dioxide is considered an ideal degradation process in depollution technologies. mdpi.com

Another significant atmospheric removal mechanism for unsaturated compounds like 2-Ethyl-4-methylpentyl Acrylate is ozonolysis, the reaction with ozone (O₃). This reaction cleaves the carbon-carbon double bond of the acrylate group, leading to the formation of smaller, oxygenated products such as aldehydes and carboxylic acids. While specific products for the ozonolysis of 2-Ethyl-4-methylpentyl Acrylate have not been documented, the process is a known degradation pathway for acrylates in the atmosphere.

The atmospheric half-life of 2-Ethyl-4-methylpentyl Acrylate is estimated based on its predicted reaction rates with hydroxyl radicals and ozone. Using QSAR models and data from analogous compounds, the atmospheric half-life is expected to be short, likely on the order of hours to a few days. This indicates that the compound will be removed from the atmosphere relatively quickly and is unlikely to be transported over long distances.

Table 1: Estimated Atmospheric Half-Life of Structurally Similar Acrylates

| Compound | Estimated Atmospheric Half-Life |

| Ethyl Acrylate | ~6.5 hours |

| Butyl Acrylate | ~5.5 hours (volatilization half-life from a model river) |

Note: Data presented is for structurally similar compounds and is used to estimate the potential atmospheric half-life of 2-Ethyl-4-methylpentyl Acrylate in the absence of direct experimental data.

Aquatic and Terrestrial Environmental Behavior

In aquatic and terrestrial environments, the fate of 2-Ethyl-4-methylpentyl Acrylate is primarily influenced by hydrolysis and biodegradation.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. For esters like 2-Ethyl-4-methylpentyl Acrylate, hydrolysis results in the formation of the corresponding alcohol (2-ethyl-4-methylpentanol) and acrylic acid. The rate of this reaction is highly dependent on the pH of the surrounding water.

Acidic Conditions (low pH): Under acidic conditions, the hydrolysis of acrylate esters is generally slow.

Neutral Conditions (pH 7): At neutral pH, the hydrolysis rate is also typically slow.

Alkaline Conditions (high pH): The rate of hydrolysis is significantly accelerated under alkaline (basic) conditions. nih.gov

While specific hydrolysis rate constants for 2-Ethyl-4-methylpentyl Acrylate are not available, studies on other acrylate esters demonstrate this pH-dependent behavior. nih.gov The steric hindrance from the branched alkyl chain of 2-Ethyl-4-methylpentyl Acrylate might slightly reduce the hydrolysis rate compared to linear acrylates.

Table 2: pH-Dependent Hydrolysis of Acrylate Esters (General Trends)

| pH Condition | Relative Rate of Hydrolysis |

| Acidic | Slow |

| Neutral | Slow |

| Alkaline | Fast |

Note: This table represents general trends for acrylate esters as specific data for 2-Ethyl-4-methylpentyl Acrylate is unavailable.

Biodegradation is a crucial process for the removal of organic compounds from the environment. It involves the breakdown of substances by microorganisms such as bacteria and fungi. mdpi.com Alkyl acrylates, in general, are considered to be biodegradable. nih.gov

Studies on various acrylic esters have shown that they can be readily biodegraded in both water and soil environments. nih.gov The biodegradability of these polymers is dependent on their chemical structure and the environmental conditions. mdpi.com The rate of biodegradation can be influenced by factors such as the length and branching of the alkyl chain. While specific studies on 2-Ethyl-4-methylpentyl Acrylate are lacking, its structure suggests that it is likely to be biodegradable. The ester linkage provides a point of attack for microbial enzymes (esterases), which would cleave the molecule into 2-ethyl-4-methylpentanol and acrylic acid, both of which are expected to be further biodegraded. nih.gov

In general, polymers with labile bonds like ester linkages in their chain are more favorable for biodegradation. nih.gov However, factors such as higher molecular weight and crosslinking can reduce biodegradability. nih.gov For non-polymeric forms, complete biodegradation of acrylic acid monomers has been observed within 28-32 days in some studies. nih.gov

Volatilization from Soil and Water Surfaces

The process of volatilization, the transfer of a substance from a liquid or solid state to a gaseous state, is a significant factor in the environmental distribution of chemical compounds. For 2-Ethyl-4-methylpentyl Acrylate, its potential to volatilize from soil and water surfaces is governed by its physical and chemical properties. Due to a lack of specific experimental data for 2-Ethyl-4-methylpentyl Acrylate, data for the structurally similar compound 2-Ethylhexyl Acrylate is often used for environmental fate modeling. Commercial 2-Ethylhexyl Acrylate can contain up to 0.4% 2-Ethyl-4-methylpentyl Acrylate. nih.gov

The key parameters influencing volatilization include vapor pressure and the Henry's Law constant. The Henry's Law constant, in particular, is a crucial indicator of a chemical's tendency to partition between water and air.

Based on the properties of the closely related 2-Ethylhexyl Acrylate, 2-Ethyl-4-methylpentyl Acrylate is expected to volatilize from water surfaces. nih.gov The Henry's Law constant for 2-Ethylhexyl Acrylate is estimated to be 0.000432 atm-cu m/mole at 25 °C. nih.gov This value suggests a moderate potential for volatilization. Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is 7 hours. nih.gov For a model lake, the estimated half-life is longer. nih.gov

Volatilization from soil surfaces is also an anticipated environmental fate process. The rate of volatilization from moist soil is primarily determined by the compound's Henry's Law constant. From dry soil, the vapor pressure of the compound is the controlling factor. However, the tendency of acrylate esters to adsorb to soil particles may reduce the rate of volatilization.

Table 1: Physical and Chemical Properties Influencing Volatilization (Data for 2-Ethylhexyl Acrylate as an analogue)

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | nih.govnih.gov |

| Molecular Weight | 184.27 g/mol | nih.govnih.gov |

| Vapor Pressure | 0.178 mm Hg | nih.gov |

| Henry's Law Constant | 0.000432 atm-cu m/mole | nih.gov |

| Water Solubility | 100 mg/L | nih.gov |

Table 2: Summary of Volatilization Potential

| Medium | Volatilization Potential | Influencing Factors | Source |

| Water Surfaces | Expected to be an important fate process | Henry's Law Constant | nih.gov |

| Moist Soil | Expected to occur | Henry's Law Constant | nih.gov |

| Dry Soil | May occur | Vapor Pressure | nih.gov |

Computational and Theoretical Studies on 2 Ethyl 4 Methylpentyl Acrylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of monomer molecules. sci-hub.sewpmucdn.com These calculations provide a foundational understanding of how a monomer will behave during polymerization.

HOMO-LUMO Analysis for Radical Polymerization

The reactivity of a monomer in radical polymerization is closely linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key predictors of a molecule's susceptibility to radical attack.

HOMO: Represents the orbital from which an electron is most easily donated. In the context of radical polymerization, a higher HOMO energy can indicate increased reactivity towards electrophilic radicals.

LUMO: Represents the orbital to which an electron is most easily accepted. A lower LUMO energy suggests a greater propensity to accept an electron, facilitating attack by nucleophilic radicals.

For acrylate (B77674) monomers, the HOMO is typically localized on the C=C double bond, making it the primary site for radical attack and initiation of the polymerization chain. banglajol.info Quantum chemical calculations can precisely determine these energy levels, allowing for a comparative analysis of reactivity among different acrylate monomers. While specific values for 2-Ethyl-4-methylpentyl Acrylate are not published, representative HOMO-LUMO data for analogous acrylates calculated using DFT methods illustrate this principle. acs.org

Table 1: Representative Frontier Orbital Energies for Acrylate Monomers

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Acrylate | -7.5 | -0.8 | 6.7 |

| Ethyl Acrylate | -7.4 | -0.7 | 6.7 |

| n-Butyl Acrylate | -7.3 | -0.7 | 6.6 |

This data is illustrative and based on general findings for simple alkyl acrylates. The precise values depend on the computational method and basis set used. wpmucdn.com

Conformational Analysis of the Monomer

The three-dimensional shape, or conformation, of the 2-Ethyl-4-methylpentyl Acrylate monomer influences its reactivity and the way it packs in the liquid state and incorporates into a growing polymer chain. The ester group of acrylates can exist in different rotational conformations, primarily the s-cis and s-trans forms, which describe the orientation around the C-O single bond.

Computational studies on similar monomers, like 2-ethylhexyl acrylate, have shown that multiple stable conformers can exist due to the flexibility of the alkyl chain. researchgate.net By calculating the potential energy surface of the molecule as a function of its dihedral angles, researchers can identify the lowest-energy (most stable) conformations. For 2-ethylhexyl acrylate, two local minima corresponding to s-cis and s-trans conformations of the acrylate group have been identified, with the optimized geometries showing good agreement with experimental data for the acrylic group. researchgate.net These different conformers can exhibit subtle differences in reactivity and vibrational spectra. researchgate.net

Molecular Dynamics Simulations of Polymerization Processes

While quantum chemistry examines individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of thousands or millions of atoms over time. escholarship.org This allows for the simulation of the entire polymerization process, from monomer interactions to the formation and evolution of long polymer chains.

Simulating Monomer Interactions and Polymer Chain Growth

MD simulations can model the bulk liquid state of the 2-Ethyl-4-methylpentyl Acrylate monomer, providing insights into its density, viscosity, and diffusion characteristics. To simulate polymerization, a reactive force field (like ReaxFF) is required, which allows for the formation and breaking of chemical bonds during the simulation. escholarship.org

The simulation typically starts with a box of monomer molecules and a few initiator radicals. As the simulation progresses, it captures the elementary steps of polymerization:

Initiation: A radical attacks the C=C double bond of a monomer.

Propagation: The newly formed monomer radical attacks another monomer, extending the polymer chain.

Termination: Two growing chains react to end the polymerization, either by combination or disproportionation.

These simulations provide a visual and quantitative depiction of how polymer chains grow and interact within the reaction medium. researchgate.net

Investigating Polymer Chain Conformation and Dynamics

Once polymer chains are formed, MD simulations are invaluable for studying their physical properties. For poly(2-Ethyl-4-methylpentyl Acrylate), this would involve analyzing:

Chain Conformation: The three-dimensional arrangement of the polymer chain, often characterized by its radius of gyration.

Chain Mobility: How the polymer chains move and entangle, which dictates the material's viscoelastic properties.

Free Volume: The empty space between polymer chains, which is crucial for understanding diffusion and transport properties within the polymer matrix.

Studies on similar polyacrylates have shown that the structure of the alkyl side group significantly impacts chain mobility and the fractional free volume, which in turn affects the material's properties. researchgate.net Polymers with bulkier or longer side chains, like the 2-ethyl-4-methylpentyl group, generally exhibit lower chain mobility compared to those with smaller side groups.

Kinetic Modeling of Polymerization Reactions

Kinetic modeling combines the fundamental parameters derived from quantum chemistry and the mechanistic insights from MD simulations to create mathematical models that predict the macroscopic behavior of a polymerization reaction. acs.orgresearchgate.net These models are essential for process control and optimization in industrial settings.

A kinetic model for the radical polymerization of 2-Ethyl-4-methylpentyl Acrylate would consist of a series of differential equations describing the rate of change of concentration for each species involved: monomer, initiator, radicals of different chain lengths, and dead polymer. rsc.org

The model must account for the key reaction rate coefficients:

k_i : Initiation rate coefficient

k_p : Propagation rate coefficient

k_t : Termination rate coefficient

Furthermore, for high-temperature acrylate polymerizations, the model must also incorporate secondary reactions that significantly affect the polymer structure and molecular weight distribution. wpmucdn.commdpi.com These include:

Chain Transfer to Monomer/Polymer/Solvent: A radical abstracts a hydrogen atom from another molecule, terminating one chain but creating a new radical to start another. researchgate.netnih.govresearchgate.net

Backbiting (Intramolecular Chain Transfer): The radical end of a growing chain abstracts a hydrogen from its own backbone, leading to the formation of a more stable tertiary mid-chain radical. researchgate.net

β-Scission: The mid-chain radical can break, leading to chain scission and the formation of a terminal double bond. mdpi.com

Table 2: Representative Kinetic Parameters for Acrylate Polymerization

| Parameter | Description | Typical Value Range (L·mol⁻¹·s⁻¹) |

| k_p | Propagation Rate Coefficient | 10³ - 10⁵ |

| k_t | Termination Rate Coefficient | 10⁶ - 10⁸ |